molecular formula C14H16N2O B5776434 N-(4-methoxybenzyl)-6-methyl-2-pyridinamine

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine

Cat. No. B5776434
M. Wt: 228.29 g/mol
InChI Key: RSUUNIXTVYMALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine, also known as Mepyramine, is a histamine H1 receptor antagonist drug. It is commonly used as an antihistamine medication to treat allergic reactions such as hay fever, hives, and itching. Mepyramine works by blocking the histamine receptors in the body, which reduces the symptoms of an allergic reaction.

Mechanism of Action

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine works by blocking the histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes the symptoms of an allergic reaction such as itching, swelling, and inflammation. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine blocks the histamine receptors, which reduces the effects of histamine in the body and relieves the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of histamine from mast cells, which are cells in the body that release histamine in response to an allergic reaction. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine also reduces the effects of histamine on the smooth muscles of the respiratory system, which can help to relieve symptoms such as wheezing and shortness of breath.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has a number of advantages and limitations for use in lab experiments. Its ability to block the histamine receptors makes it a useful tool for studying the effects of histamine on the body. However, its effects on other receptors in the body may also need to be taken into account when interpreting the results of experiments. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has also been shown to have some side effects, such as sedation and dizziness, which may need to be considered when designing experiments.

Future Directions

There are a number of future directions for research on N-(4-methoxybenzyl)-6-methyl-2-pyridinamine. One area of interest is the development of more selective histamine receptor antagonists that can target specific types of histamine receptors in the body. Another area of interest is the investigation of the effects of histamine on the immune system and its role in diseases such as asthma and autoimmune disorders. Finally, there is potential for the development of new drugs based on the structure of N-(4-methoxybenzyl)-6-methyl-2-pyridinamine that can target other receptors in the body and have therapeutic effects in a range of conditions.

Synthesis Methods

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine can be synthesized through a series of chemical reactions. The starting materials are 4-methoxybenzyl chloride and 2-pyridinamine, which react to form N-(4-methoxybenzyl)-2-pyridinamine. This compound is then reacted with methyl iodide to produce N-(4-methoxybenzyl)-6-methyl-2-pyridinamine.

Scientific Research Applications

N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has been extensively studied for its effects on the histamine receptors in the body. It has been used as a tool in scientific research to study the mechanisms of histamine release and the role of histamine in various physiological processes. N-(4-methoxybenzyl)-6-methyl-2-pyridinamine has also been used to investigate the effects of histamine on the cardiovascular system, respiratory system, and gastrointestinal system.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-4-3-5-14(16-11)15-10-12-6-8-13(17-2)9-7-12/h3-9H,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUUNIXTVYMALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.